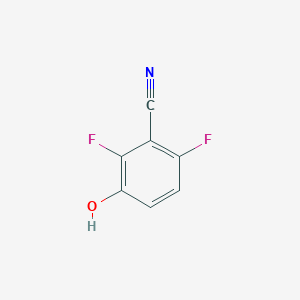

2,6-Difluoro-3-hydroxybenzonitrile

Vue d'ensemble

Description

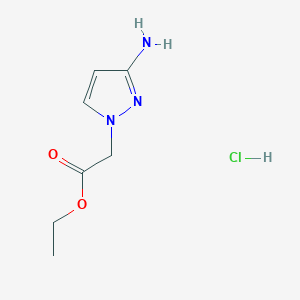

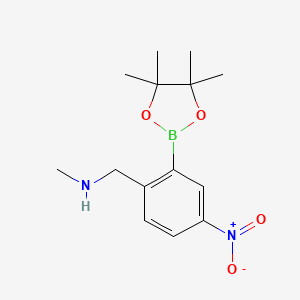

2,6-Difluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO . It has a molecular weight of 155.10 . It is derived from benzonitrile and is characterized by the presence of a hydroxy group and two fluorine atoms attached to the benzene ring.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H . This indicates that the compound has a benzene ring with a hydroxy group and a nitrile group attached to it, along with two fluorine atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .Applications De Recherche Scientifique

Synthesis and Polymer Applications

2,6-Difluoro-3-hydroxybenzonitrile plays a role in the synthesis of multicyclic poly(benzonitrile ethers), particularly in combination with 1,1,1-tris(4-hydroxyphenyl)ethane. These polyethers, formed under specific stoichiometric conditions, exhibit varying solubilities and structures, ranging from tree-shaped to cyclic polyethers, and are of interest in materials science (Kricheldorf et al., 2005).

Hydrolysis and Reaction Kinetics

The hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has been studied, offering insights into green preparation methods for 2,6-difluorobenzamide, an important organic reaction intermediate. This research presents a non-catalytic approach, providing essential data for environmentally friendly production methods (Ren Haoming, 2011).

Spectroscopic Analysis

This compound has been analyzed using microwave spectroscopy. This analysis provided detailed information on its molecular structure, including rotational and centrifugal distortion constants, which are crucial for understanding its chemical properties and interactions (Sharma & Doraiswamy, 1996).

Nucleophilic Reactions

The compound has been used as a substrate to study carbon versus oxygen nucleophilic attack by enolate anions of weakly acidic ketones. This research contributes to understanding the charge control character of such reactions and the influence of different structural factors on the outcome (Guedira & Beugelmans, 1992).

Biochemical and Environmental Studies

While not directly focused on this compound, studies have been conducted on similar compounds like 2,6-dichlorobenzonitrile, exploring their metabolism in animals and their potential as uncouplers of oxidative phosphorylation. Such research can provide indirect insights into the biochemical behavior and environmental impact of related compounds (Wit & van Genderen, 1966).

Safety and Hazards

The safety information for 2,6-Difluoro-3-hydroxybenzonitrile indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .

Propriétés

IUPAC Name |

2,6-difluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFQTXFMBOXKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)